2-(3-Fluorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole

Lipophilicity Drug-likeness Physicochemical profiling

Researchers often face delays when sourcing regiochemically-defined heterocyclic building blocks for CNS drug discovery programs. This 1,3,4-oxadiazole compound with a unique meta-fluorophenyl substitution pattern resolves this bottleneck. - **Differentiated Reactivity:** The free piperidine NH enables rapid late-stage functionalization (e.g., capping for mGluR5 allosteric modulator libraries or E3 ligase ligand conjugation in PROTACs), avoiding tedious re-synthesis[reference:0]. - **Physicochemical Advantage:** Lower lipophilicity compared to chloro-analogs supports CNS drug-like property optimization, while the meta-F substitution creates a distinct electronic and hydrogen-bonding profile critical for target selectivity[reference:1]. - **Supply Assurance:** Available in batch sizes from mg to multi-gram, with rigorous analytical certification, ensuring reproducibility and SAR integrity.

Molecular Formula C13H14FN3O
Molecular Weight 247.27 g/mol
CAS No. 954229-32-4
Cat. No. B12977925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole
CAS954229-32-4
Molecular FormulaC13H14FN3O
Molecular Weight247.27 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NN=C(O2)C3=CC(=CC=C3)F
InChIInChI=1S/C13H14FN3O/c14-11-3-1-2-10(8-11)13-17-16-12(18-13)9-4-6-15-7-5-9/h1-3,8-9,15H,4-7H2
InChIKeyRPGYXJYMAXIPOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Fluorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole: Key Role in Drug Discovery


2-(3-Fluorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole (CAS 954229-32-4) is a heterocyclic building block belonging to the 1,3,4-oxadiazole class, characterized by a meta-fluorophenyl substituent at the 2-position and a piperidin-4-yl group at the 5-position of the oxadiazole core [1]. This scaffold is widely employed in medicinal chemistry for the construction of bioactive molecules targeting neurological disorders, inflammation, and infectious diseases [2]. The compound’s primary role is as a versatile intermediate for late-stage functionalization via the piperidine NH site, enabling rapid diversification of candidate libraries.

Meta-fluorophenyl substitution Provides distinct electronic and hydrogen-bonding profile for SAR tuning.
Free piperidine NH Enables direct late-stage functionalization without deprotection steps.
1,3,4-oxadiazole core Privileged scaffold for constructing bioactive molecule libraries.

2-(3-Fluorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole: Generic Substitution Risks


Although numerous 2-aryl-5-(piperidin-4-yl)-1,3,4-oxadiazole analogs are commercially marketed as interchangeable ‘heterocyclic building blocks’, their physicochemical and electronic properties diverge substantially depending on the aryl substituent. The meta-fluorine substitution pattern in the target compound imparts a distinct electronic distribution and hydrogen-bonding profile compared to para-halogen or ortho-methoxy analogs [1]. These differences directly influence downstream molecular recognition events, metabolic stability, and synthetic tractability. Consequently, substituting the 3-fluorophenyl variant with a 4-fluorophenyl, 4-chlorophenyl, or 2-methoxyphenyl congener without experimental validation risks altering lead compound potency, selectivity, and pharmacokinetic behavior, potentially invalidating structure-activity relationship (SAR) conclusions and delaying project timelines [2].

Target
3-fluorophenyl variant Meta-fluorine electronic profile and 5 H-bond acceptors define interaction landscape.
vs. 4-F
Para-fluorophenyl isomer Electronic distribution and π-stacking potential may differ despite identical lipophilicity.
vs. 4-Cl
4-chlorophenyl analog Higher lipophilicity and fewer H-bond acceptors can alter PK and target engagement.
vs. 2-OMe
2-methoxyphenyl analog May require additional deprotection and introduces steric/electronic shifts.

Quantitative Differentiation: 2-(3-Fluorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole vs. Closest Analogues


Lipophilicity Advantage Over 4-Chlorophenyl Analog

The target compound exhibits a computed XLogP3-AA of 1.7, identical to its 4-fluorophenyl isomer but markedly lower than the 2.2 value of the 4-chlorophenyl analog [1][2]. Lower lipophilicity is generally associated with reduced off-target binding and improved aqueous solubility, critical parameters in early drug discovery. For procurement decisions, selecting the 3-fluorophenyl variant over the 4-chlorophenyl analog may be preferable when aiming to maintain a favorable pharmacokinetic profile without introducing excessive hydrophobicity.

Lipophilicity
Computed
XLogP3-AA = 1.7 (Δ0.5 lower than 4-Cl analog, 2.2)
Reported lipophilicity context supports building block selection for favorable PK profile.
PubChem computed data; cross-study comparable.
Lipophilicity Drug-likeness Physicochemical profiling

Additional Hydrogen Bond Acceptor vs. 4-Chlorophenyl Analog

The 3-fluorophenyl substitution provides 5 hydrogen bond acceptor sites compared to only 4 for the 4-chlorophenyl analog [1][2]. The additional fluorine atom contributes to the acceptor count, potentially enhancing binding interactions with target proteins that rely on hydrogen bonding for affinity and selectivity.

H-Bond Acceptors
Computed
5 acceptors (vs. 4 for 4-Cl analog)
Supports hydrogen-bonding interaction tuning for target engagement.
Cactvs computation; PubChem release 2025.
Hydrogen bonding Molecular recognition Physicochemical properties

Electronic Effects: Meta- vs. Para-Fluorine Substitution

While the 3-fluorophenyl and 4-fluorophenyl isomers share identical molecular weight and lipophilicity (XLogP3-AA = 1.7), the meta-position of the fluorine atom in the target compound alters the electrostatic potential surface compared to the para-substituted isomer [1][2]. Meta-substitution withdraws electron density less effectively from the oxadiazole ring via resonance, potentially modulating π-stacking interactions and hydrogen bond strengths. This electronic difference can lead to divergent biological activity, as demonstrated by distinct mGluR5 PAM activities of closely related 1,2,4-oxadiazole positional isomers [3].

Electronic Effects
Class-level
Meta-F σₘ=0.34 vs. para-F σₚ=0.06 (Hammett)
Positional isomerism may impact target engagement via electronic distribution.
Inferred from oxadiazole SAR; direct quantitative comparison unavailable.
Electronic effects Structure-activity relationship Isomer comparison

Synthetic Tractability of Free Piperidine NH

The target compound features a free piperidine NH group, enabling straightforward derivatization via amide coupling, reductive amination, or sulfonylation without the need for deprotection steps . In contrast, many closely related commercial analogs, such as 2-(2-methoxyphenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole (CAS 954229-12-0), may be available only as N-protected derivatives or salts that require additional synthetic manipulation before use [1]. This represents a tangible advantage in parallel synthesis and library production, where step economy directly impacts cost and throughput.

Synthetic Tractability
Reported
Free NH enables direct coupling; ≥1 deprotection step saved vs. protected analogs.
Supports efficient library synthesis and step economy in medicinal chemistry.
Based on commercial availability data for N-protected derivatives.
Synthetic chemistry Building block utility Late-stage functionalization

2-(3-Fluorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole: Application Scenarios


GPCR PAM Lead Optimization (mGluR5)

The 1,3,4-oxadiazole scaffold is a privileged structure in GPCR allosteric modulator discovery [1]. The 3-fluorophenyl substitution, combined with a modifiable piperidine handle, makes this compound an ideal starting point for synthesizing focused libraries targeting mGluR5 and related receptors. The lower lipophilicity compared to chloro-analogs supports CNS drug-like property optimization, while the free NH enables rapid attachment of diverse cap groups for SAR exploration [2][3].

Kinase Inhibitor Fragment-Based Drug Discovery

The oxadiazole core can act as a bioisostere for amides or esters in kinase hinge-binding motifs. The 3-fluorophenyl group provides a defined vector for occupation of the hydrophobic back pocket often found in kinases such as GSK-3β [4]. The piperidine NH serves as a convenient point for growing the fragment into the solvent-exposed region or for attachment of solubility-enhancing groups.

Antimicrobial Resistance Probe Synthesis

1,3,4-Oxadiazole derivatives have demonstrated antibacterial and antifungal activities against both Gram-positive and Gram-negative strains [5]. The target compound’s meta-fluorine substitution pattern may confer advantages in bacterial membrane permeability relative to para-substituted analogs, warranting its inclusion in diversity-oriented synthesis campaigns aimed at identifying new AMR chemical probes.

PROTAC Linker Chemistry

The orthogonal reactivity of the piperidine NH allows for sequential conjugation of E3 ligase ligands and target protein warheads. The rigid, linear geometry of the oxadiazole core positions substituents at a defined distance, making this building block a valuable scaffold for PROTAC linker design where precise spatial orientation governs ternary complex formation.

Application
Selection Property
Validation Focus
GPCR modulator library synthesis
Lipophilicity and H-bond profile
Evaluate target engagement vs. chloro/para analogs in allosteric modulator assays
Kinase inhibitor fragment elaboration
Free NH reactivity and core geometry
Confirm efficient coupling and hinge-binding orientation in enzymatic assays
Antimicrobial resistance probe diversification
Meta-fluorine substitution pattern
Assess membrane permeability and activity against resistant strains
PROTAC linker construction
Orthogonal reactivity and rigid core
Validate sequential conjugation and ternary complex formation efficiency
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